molecular formula C13H16ClN3 B6240237 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 847774-93-0

1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B6240237
CAS No.: 847774-93-0
M. Wt: 249.74 g/mol
InChI Key: IBXSIMLOAKJSKD-UHFFFAOYSA-N
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Description

1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a tert-butyl group and a chlorophenyl group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of tert-butyl hydrazine with 3-chlorobenzoyl chloride, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This leads to the formation of substituted pyrazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring, which can affect its reactivity and biological activity.

    1-tert-butyl-3-(3-bromophenyl)-1H-pyrazol-5-amine: The presence of a bromine atom instead of chlorine can lead to different chemical and biological properties.

    1-tert-butyl-3-(3-fluorophenyl)-1H-pyrazol-5-amine:

Properties

CAS No.

847774-93-0

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

2-tert-butyl-5-(3-chlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C13H16ClN3/c1-13(2,3)17-12(15)8-11(16-17)9-5-4-6-10(14)7-9/h4-8H,15H2,1-3H3

InChI Key

IBXSIMLOAKJSKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2=CC(=CC=C2)Cl)N

Purity

95

Origin of Product

United States

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